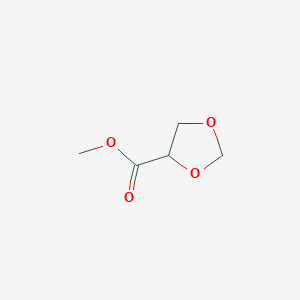
Methyl 1,3-dioxolane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,3-dioxolane-4-carboxylate is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
Methyl 1,3-dioxolane-4-carboxylate can be synthesized through the condensation of carbonyl compounds with vicinal diols. This process is typically acid-catalyzed and involves the removal of water to drive the reaction to completion . For example, the condensation of acetone with ethylene glycol in the presence of an acid catalyst such as sulfuric acid can yield the desired dioxolane compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous reactors and efficient dehydration techniques can enhance the yield and purity of the product. Additionally, the use of ethanol as a solvent has been shown to improve the reaction efficiency and reduce the process duration .
化学反应分析
Types of Reactions
Methyl 1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.
科学研究应用
Methyl 1,3-dioxolane-4-carboxylate has several scientific research applications:
作用机制
The mechanism of action of methyl 1,3-dioxolane-4-carboxylate involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The compound can also participate in various chemical reactions, forming intermediates that are crucial in the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A parent compound with similar cyclic structure but without the ester group.
5-Methyl-1,3-dioxolane-4-one: A structurally related compound used as a green solvent.
2-Methyl-1,3-dioxolane: Another derivative with a methyl group at the 2-position.
Uniqueness
Methyl 1,3-dioxolane-4-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to act as a protecting group and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.
属性
分子式 |
C5H8O4 |
|---|---|
分子量 |
132.11 g/mol |
IUPAC 名称 |
methyl 1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C5H8O4/c1-7-5(6)4-2-8-3-9-4/h4H,2-3H2,1H3 |
InChI 键 |
NGNDLWINEYXGJD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1COCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
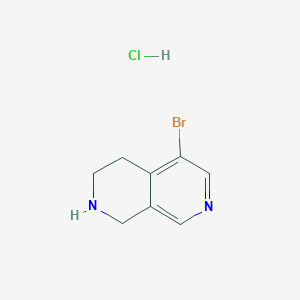

![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
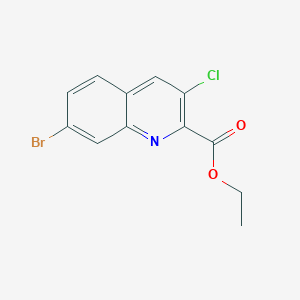
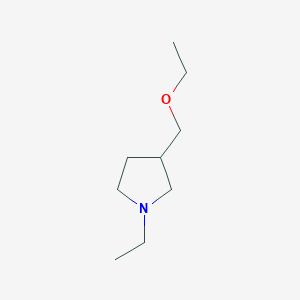
![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)
![[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol](/img/structure/B13668298.png)
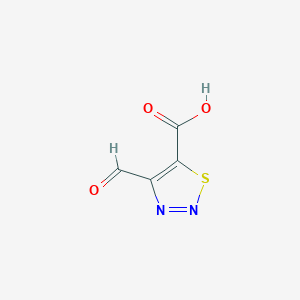
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
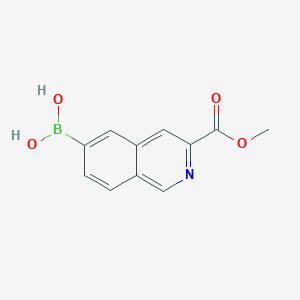
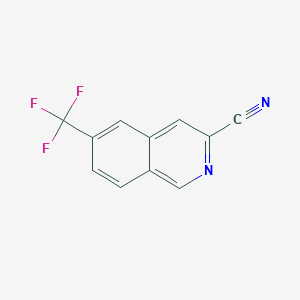

![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
